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2,3,5-Trimethylpyrazine - 14667-55-1

2,3,5-Trimethylpyrazine

Catalog Number: EVT-309702
CAS Number: 14667-55-1
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,5-Trimethylpyrazine is an organic compound belonging to the alkylpyrazine class. These compounds are known for their potent aromas, often described as roasted, nutty, or earthy. They are primarily generated through the Maillard reaction, a chemical process that occurs between amino acids and reducing sugars, typically during the heating of food. []

While 2,3,5-Trimethylpyrazine is found naturally in various roasted foods like coffee, peanuts, and popcorn, it also sees use as a flavoring agent in the food industry. [] In scientific research, it serves as a model compound in various studies exploring the Maillard reaction, flavor chemistry, and potential applications beyond flavor enhancement. [, , ]

Source and Classification

2,3,5-Trimethylpyrazine is primarily derived from the Maillard reaction, a complex series of chemical reactions that occur during the cooking of food. It can also be synthesized through microbial fermentation processes involving specific bacterial strains such as Bacillus subtilis . The compound falls under the category of alkylpyrazines, which are important contributors to the flavor profile of traditional fermented foods .

Synthesis Analysis

The synthesis of 2,3,5-trimethylpyrazine can be achieved through several methods:

  1. Microbial Synthesis:
    • Utilizing Bacillus subtilis, where L-threonine serves as a substrate. The enzyme L-threonine-3-dehydrogenase catalyzes its conversion into intermediates that eventually yield 2,3,5-trimethylpyrazine .
  2. Chemical Synthesis:
    • A notable method involves the reaction between 2,3-butanedione and 1,2-diaminopropane. The process includes:
      • Amination of isopropanolamine in the presence of ammonia and Raney nickel catalyst at 160 °C for 5 hours.
      • Condensation reaction at -5 °C using a mass ratio of anhydrous ethyl alcohol to 2,3-butanedione of 5:1 .
      • Dehydrogenation oxidation using potassium hydroxide at a reaction temperature of 68 °C for seven hours .
  3. Patent Method:
    • A patented method utilizes low-cost raw materials (3-hydroxy-2-butanone and 1,2-propanediamine) under controlled conditions (temperature between -5 °C to 15 °C) to achieve high selectivity and yield .
Molecular Structure Analysis

The molecular structure of 2,3,5-trimethylpyrazine consists of a six-membered ring containing two nitrogen atoms. The structure can be depicted as follows:

  • Chemical Formula: C7H10N2\text{C}_7\text{H}_{10}\text{N}_2
  • Molecular Weight: Approximately 138.17 g/mol
  • Structural Representation:
    N C C N C C\text{N}\text{ }\text{C}\text{ }\text{C}\text{ }\text{N}\text{ }\text{C}\text{ }\text{C}
    where methyl groups are attached to the carbon atoms at positions 2, 3, and 5.

The compound exhibits geometric isomerism due to the placement of methyl groups around the pyrazine ring.

Chemical Reactions Analysis

2,3,5-Trimethylpyrazine participates in various chemical reactions:

  1. Oxidation Reactions:
    • It can undergo oxidation to form N-oxides or other derivatives when treated with oxidizing agents like hydrogen peroxide at elevated temperatures .
  2. Dehydrogenation Reactions:
    • In synthetic pathways involving dehydrogenation catalysts (e.g., Raney nickel), it can convert to more complex pyrazine derivatives under specific conditions .
  3. Reactivity with Acids:
    • The compound can react with acetic anhydride under heat to form acetylated derivatives which can further be hydrolyzed .
Mechanism of Action

The mechanism by which 2,3,5-trimethylpyrazine exerts its flavor properties involves its volatility and ability to interact with olfactory receptors in the human nose. Upon heating during food processing (e.g., roasting), it forms through thermal degradation pathways from amino acids and sugars via the Maillard reaction. This process not only enhances flavor but also impacts aroma significantly.

In microbial synthesis via Bacillus subtilis, L-threonine is converted through enzymatic pathways into precursors that lead to the formation of this compound .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Colorless liquid
  • Odor: Characteristic roasted or nutty aroma
  • Specific Gravity: Ranges from 0.967 to 0.987 depending on purity and source .

Chemical Properties:

  • Boiling Point: Approximately 180 °C
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

2,3,5-Trimethylpyrazine has diverse applications in various fields:

  1. Food Industry:
    • Used as a flavoring agent in products such as cocoa, coffee, chocolate, cereals, and baked goods due to its desirable nutty flavor profile.
  2. Fragrance Industry:
    • Incorporated into perfumes and fragrances for its aromatic properties.
  3. Research Applications:
    • Studied for its metabolic pathways in food science and flavor chemistry; it serves as a model compound for understanding flavor development during cooking processes .

Properties

CAS Number

14667-55-1

Product Name

2,3,5-Trimethylpyrazine

IUPAC Name

2,3,5-trimethylpyrazine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3

InChI Key

IAEGWXHKWJGQAZ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)C)C

Solubility

soluble in water, oils, organic solvents
miscible at room temperature (in ethanol)

Synonyms

2,3,5-trimethyl pyrazine
2,3,5-trimethylpyrazine

Canonical SMILES

CC1=CN=C(C(=N1)C)C

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